molecular formula C27H32N6O4S2 B052295 Bistratamide B CAS No. 120881-21-2

Bistratamide B

Katalognummer: B052295
CAS-Nummer: 120881-21-2
Molekulargewicht: 568.7 g/mol
InChI-Schlüssel: BRLJUCBNCZSZRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prostaglandin B2 can be synthesized through a chemoenzymatic approach. This method involves the use of biocatalysts to achieve stereoselective oxidation and reduction reactions. For example, a Baeyer–Villiger monooxygenase-catalyzed oxidation and a ketoreductase-catalyzed reduction are key steps in the synthesis . The process typically involves multiple steps, including regioselective p-phenylbenzoylation and copper(II)-catalyzed transformations .

Industrial Production Methods: Industrial production of prostaglandins, including Prostaglandin B2, often relies on scalable chemoenzymatic synthesis methods. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandins on a large scale . The use of common intermediates, such as bromohydrin, facilitates the synthesis of various prostaglandins through nickel-catalyzed cross-couplings and Wittig reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin B2 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Stereoisomere von Prostaglandinen, die unterschiedliche biologische Aktivitäten und therapeutische Potenziale aufweisen .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties

Bistratamide B exhibits notable cytotoxicity against several human cancer cell lines. Research has demonstrated its effectiveness against:

  • Lung Cancer : The non-small cell lung cancer (NSCLC) A-549 cell line shows sensitivity to this compound.
  • Breast Cancer : MDA-MB-231 cells, representing triple-negative breast cancer, are also affected by this compound.
  • Colon Cancer : HT-29 cells demonstrate susceptibility to treatment with this compound.
  • Pancreatic Cancer : PSN1 cells exhibit moderate sensitivity.

A comparative analysis of the cytotoxic effects of this compound alongside other compounds reveals that it holds promise as a potential anticancer agent. For instance, the GI50 values (the concentration required to inhibit cell growth by 50%) for this compound are comparable to those of established chemotherapeutics like doxorubicin, albeit with varying efficacy across different cell lines.

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
MDA-MB-2319.8>20.0>20.0
HT-2918.0>20.0>20.0
A-54916.0>20.0>20.0
PSN19.1>20.0>20.0

This data indicates that while this compound may not be the most potent compound available, its unique structure and mechanism of action warrant further investigation for potential therapeutic use in oncology .

Metal Ion Chelation

This compound also plays a role in metal ion chelation, particularly with zinc ions (Zn²⁺). The ability of cyclic peptides to bind metal ions is crucial for various biological processes and can influence drug design and efficacy:

  • Mechanism : The oxazole and thiazole rings present in this compound enhance its capacity to form stable complexes with metal ions, which is essential for understanding its biological activity and potential therapeutic applications.
  • Research Implications : Studies suggest that secondary metabolites like this compound may help elucidate the mechanisms by which marine organisms acquire and utilize essential metals, providing insights into their ecological roles and potential pharmaceutical applications .

Drug Development Potential

The structural characteristics of this compound make it an attractive candidate for drug development:

  • Cyclic Peptide Framework : The cyclic nature of this compound allows for increased stability and bioavailability compared to linear peptides.
  • Modifications : Researchers are exploring various modifications of the bistratamide structure to enhance its potency and selectivity against cancer cells while reducing toxicity to normal cells.

In the context of drug resistance, derivatives of this compound could potentially overcome challenges faced by conventional chemotherapeutics, particularly in multidrug-resistant cancer types .

Case Studies

Several case studies have highlighted the applications of this compound in cancer research:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A-549 cells, suggesting a mechanism involving mitochondrial pathways.
  • Combination Therapy Research : Investigations into combining this compound with other anticancer agents showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Prostaglandin B2: Prostaglandin B2 is unique in its specific role in regulating smooth muscle contraction and its potential therapeutic applications in treating related disorders. Unlike other prostaglandins, Prostaglandin B2 has distinct structural features that contribute to its specific biological activities .

Biologische Aktivität

Bistratamide B is a cyclic hexapeptide derived from marine organisms, specifically isolated from the ascidian Lissoclinum bistratum. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic effects against various human cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure featuring oxazole and thiazole rings. The specific arrangement of amino acids contributes to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₅S
  • Molecular Weight : 342.38 g/mol

The presence of heterocycles such as oxazole and thiazole is significant as they are often associated with enhanced biological activity in peptide-based compounds.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Cytotoxicity : It has been shown to induce apoptosis in cancer cells by disrupting cellular processes. The compound interacts with cellular membranes, leading to increased permeability and subsequent cell death.
  • Inhibition of Tumor Growth : Studies indicate that this compound inhibits the proliferation of various human tumor cell lines, including breast (MDA-MB-231), colon (HT-29), lung (A-549), and pancreatic (PSN1) cancers.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in several studies. A notable study demonstrated its potency against multiple cancer cell lines, with results summarized in the table below:

Compound Cell Line GI50 (µM) TGI (µM) LC50 (µM)
This compound MDA-MB-2319.8>20>20
HT-2918>20>20
A-54916.0>20>20
PSN19.1>20>20
Doxorubicin MDA-MB-2310.20.52.4

This data illustrates that while this compound shows significant cytotoxicity, it is less potent than Doxorubicin, a well-known chemotherapeutic agent.

Case Studies

  • Isolation and Characterization :
    A study conducted on the organic extract from Lissoclinum bistratum revealed that bioassay-guided fractionation led to the isolation of this compound, which exhibited significant cytotoxicity against various human cancer cell lines . The isolation process involved multiple extraction techniques followed by chromatographic methods to purify the active compounds.
  • Comparative Studies :
    In comparative studies with other cyclic peptides, this compound was found to have a unique profile of activity against specific cancer types, highlighting its potential as a lead compound for further drug development . The cyclic nature of the peptide was crucial for maintaining its bioactivity, as linear analogs exhibited reduced efficacy.
  • Mechanistic Insights :
    Research has suggested that the mechanism by which this compound induces apoptosis may involve the activation of caspases and modulation of mitochondrial membrane potential, leading to programmed cell death in sensitive cancer cell lines .

Eigenschaften

IUPAC Name

18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,12-15,17-18,20-21H,10-11H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLJUCBNCZSZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120881-21-2
Record name Bistratamide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120881212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide B
Reactant of Route 2
Bistratamide B
Reactant of Route 3
Bistratamide B
Reactant of Route 4
Bistratamide B
Reactant of Route 5
Bistratamide B
Reactant of Route 6
Bistratamide B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.